Ultramark 1621

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

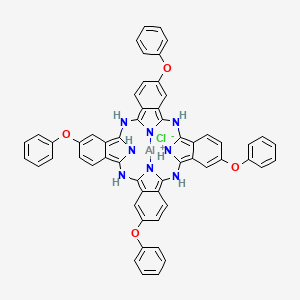

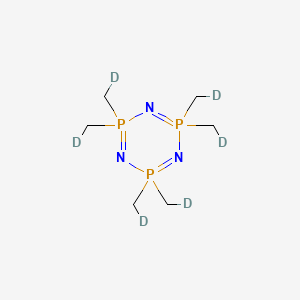

Ultramark 1621 is a commercially available mixture of fluorinated phosphazines . It is used as a reference compound for positive and negative ion fast-atom bombardment high-resolution mass spectrometry .

Molecular Structure Analysis

The molecular formula of Ultramark 1621 is C6H18N3P3 . The IUPAC name is hexamethyl-1,3,5,2λ⁵,4λ⁵,6λ⁵-triazatriphosphinine . The InChI Key is DEBZEVJNWCNATM-UHFFFAOYSA-N .

Chemical Reactions Analysis

Ultramark 1621 has been found to be a useful calibration compound for negative and positive ion fast-atom bombardment high-resolution mass spectrometry . It works well with widely used matrices such as glycerol, nitrobenzyl alcohol, and triethanolamine .

Physical And Chemical Properties Analysis

Ultramark 1621 is a clear or slightly hazy, yellow liquid . It is miscible with water . The molecular weight is 231.19 g/mol .

Wissenschaftliche Forschungsanwendungen

Calibration Compound for Mass Spectrometry : Ultramark 1621 is effective as a calibration compound for both negative and positive ion fast-atom bombardment (FAB) high-resolution mass spectrometry. It demonstrates compatibility with widely used matrices such as glycerol, nitrobenzyl alcohol, and triethanolamine, offering intense peaks in mass spectra extending from 700 to 1900 u (Jiang & Moini, 1992). Similarly, it has been used in positive- and negative-ion electrospray ionization, producing intense singly charged peaks in a specific m/z range, and achieving high accuracy in molecular weight determination of substances like bovine insulin (Moini, 1994).

Enhancement in Detection of Biomarkers : Ultramark 1621 has been indirectly associated with various methods that aim to enhance the detection limits of bioassays, such as the use of polydopamine for ultrafast deposition, thereby significantly improving the sensitivity of common bioassays (Li et al., 2017). Although Ultramark 1621 is not directly used in these methods, its role in facilitating accurate mass spectrometry is essential in the broader context of these biochemical applications.

Biomedical Applications : In biomedical research, Ultramark 1621 has been referenced in the context of ultrasonic dopplerographic investigations for diagnosing erectile dysfunction (Tarasov Ni et al., 2001). This indicates its potential utility in medical diagnostic technologies, although its direct role in these applications is not explicitly detailed in the research.

Wirkmechanismus

Target of Action

Ultramark 1621 is primarily used as a reference compound in mass spectrometry . Its primary targets are the ion detectors in mass spectrometers, which measure the mass-to-charge ratio of ions to identify and quantify molecules .

Mode of Action

Ultramark 1621 interacts with its targets through a process called fast-atom bombardment (FAB) high-resolution mass spectrometry . In this process, a high-energy beam of atoms is used to bombard a sample, causing ions to be ejected from the sample. These ions are then detected and analyzed by the mass spectrometer .

Biochemical Pathways

Instead, it provides a standard for calibrating the mass spectrometer and ensuring accurate measurements .

Pharmacokinetics

It’s worth noting that ultramark 1621 is miscible with water , which can influence its distribution and interaction within the mass spectrometer.

Result of Action

The use of Ultramark 1621 in mass spectrometry results in a series of intense peaks extending from 700 to 1900 u . These peaks serve as a reference for calibrating the mass spectrometer and ensuring accurate measurements .

Action Environment

The action of Ultramark 1621 can be influenced by the environment within the mass spectrometer. For example, it works very well with widely used matrices such as glycerol, nitrobenzyl alcohol, and triethanolamine . Additionally, it is incompatible with strong oxidizing agents , which could potentially interfere with its effectiveness as a reference compound.

Safety and Hazards

Eigenschaften

IUPAC Name |

2,2,4,4,6,6-hexakis(deuteriomethyl)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h1-6H3/i1D,2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBZEVJNWCNATM-MZWXYZOWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP1(=NP(=NP(=N1)(C)C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]CP1(=NP(=NP(=N1)(C[2H])C[2H])(C[2H])C[2H])C[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N3P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105809-15-2 |

Source

|

| Record name | Hexakis(1H,1H,omega-H-perfluoroalkoxy)phosphazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione](/img/structure/B586467.png)

![2-Chloro-1-[3-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B586485.png)